N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the reaction of 1-(4-methoxyphenyl)ethanone with 2-thiophenecarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in anhydrous ethanol under reflux conditions for a specific duration. The use of concentrated hydrochloric acid as a catalyst has been reported to yield the desired product efficiently .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the methoxyphenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction may produce hydrazide derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
- N’-[1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-10(11-5-7-12(18-2)8-6-11)15-16-14(17)13-4-3-9-19-13/h3-9H,1-2H3,(H,16,17)/b15-10+ |
InChI Key |
YCVKPUFYXAMCAQ-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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